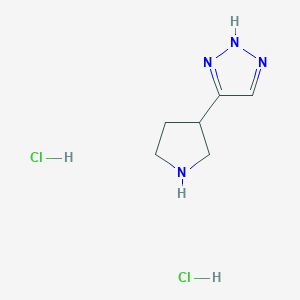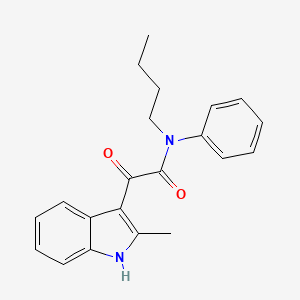
4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride” is a chemical compound with the IUPAC name 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride . It has a molecular weight of 211.09 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N4.2ClH/c1-2-7-3-5(1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H . This indicates that the compound consists of a pyrrolidine ring attached to a triazole ring, with two chloride ions associated with it.Wissenschaftliche Forschungsanwendungen
Neuroprotective Agents
Triazole-based compounds, such as 4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride, have shown promising results in neuroprotection . They can potentially be used for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . These compounds have been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-neuroinflammatory Agents
These compounds have also demonstrated significant anti-neuroinflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests their potential use in treating neuroinflammatory conditions.
Drug Discovery
1,2,3-triazoles, including 4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride, have found broad applications in drug discovery . They are used in the synthesis of various pharmaceutical compounds due to their high chemical stability and strong dipole moment .
Organic Synthesis
1,2,3-triazoles are used extensively in organic synthesis . Their unique chemical properties make them useful in the creation of a wide range of organic compounds .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability and ability to form strong bonds . They can be used to create polymers with unique properties .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry for the creation of complex structures . Their ability to form strong bonds and their high chemical stability make them ideal for this application .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a process that involves attaching a small molecule, such as a drug or a dye, to a biomolecule, like a protein or a nucleic acid . This is often done to enhance the properties of the biomolecule or to enable it to perform new functions .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging, a technique used in biological and medical research to visualize cells, tissues, and organs . They can be used to create fluorescent probes that bind to specific targets, allowing researchers to track biological processes in real time .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
Zukünftige Richtungen
While specific future directions for “4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride” are not available, pyrrolidine derivatives are of great interest in drug discovery due to their versatility and wide range of biological activities . Future research may focus on exploring new synthetic methods, studying their biological activities, and optimizing their structures for improved pharmacokinetic profiles .
Eigenschaften
IUPAC Name |
4-pyrrolidin-3-yl-2H-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-7-3-5(1)6-4-8-10-9-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMDRGLNWHDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NNN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide](/img/structure/B2891416.png)

![3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2891420.png)

![2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2891423.png)
![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-thiophen-2-ylprop-2-enehydrazide](/img/structure/B2891426.png)

![3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride](/img/structure/B2891429.png)
![N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2891430.png)
![3-Phenethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2891432.png)
![3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2891433.png)


![4-(Benzyloxy)-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2891439.png)